molecular formula C6H4FNO B3163535 4-Fluoropyridine-3-carbaldehyde CAS No. 884495-32-3

4-Fluoropyridine-3-carbaldehyde

Cat. No. B3163535
CAS RN: 884495-32-3
M. Wt: 125.10 g/mol
InChI Key: GYLWJSOFHBYFMQ-UHFFFAOYSA-N
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Description

4-Fluoropyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H4FNO . It is a monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .


Molecular Structure Analysis

The molecular structure of 4-Fluoropyridine-3-carbaldehyde can be analyzed using quantum chemical calculations. These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoropyridine-3-carbaldehyde include a molecular weight of 125.10 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 107 . The compound has a rotatable bond count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Organic Synthesis and Catalysis

4-Fluoropyridine-3-carbaldehyde has been instrumental in various organic synthesis processes. Cho and Kim (2008) demonstrated its use in the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure to afford corresponding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). A similar compound, 3-bromopyridine-4-carbaldehyde, was also used by Cho and Patel (2006) for the synthesis of isoquinolines via Heck coupling followed by aldol reaction (Cho & Patel, 2006).

Fluorogenic Analysis

In the field of analytical chemistry, 4-Fluoropyridine-3-carbaldehyde derivatives have been utilized for fluorogenic analysis. Beale et al. (1990) synthesized and characterized 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA) as a fluorogenic derivatizing reagent for liquid chromatography, which forms highly fluorescent isoindoles upon reaction with primary amines (Beale, Hsieh, Wiesler, & Novotny, 1990).

Catalytic Studies and Spectroscopy

The interaction of related compounds like pyridine-3-carbaldehyde with catalyst surfaces has been studied extensively using in situ FTIR spectroscopy. Popova, Chesalov, and Andrushkevich (2004) explored the interaction of pyridine-3-carbaldehyde with the surface of TiO2 and a V-Ti-O catalyst, revealing the formation of various complexes (Popova, Chesalov, & Andrushkevich, 2004).

Bioactive Compound Synthesis

The compound also finds applications in the synthesis of bioactive compounds. Alcaide and Almendros (2002) reviewed the synthetic applications of 4-oxoazetidine-2-carbaldehydes, highlighting their use in the preparation of substances of biological interest like α-amino acids, β-amino acids, and complex natural products (Alcaide & Almendros, 2002).

Safety and Hazards

4-Fluoropyridine-3-carbaldehyde can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and use of 4-Fluoropyridine-3-carbaldehyde could involve its potential use in the development of new pharmaceuticals and agrochemicals . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .

properties

IUPAC Name

4-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-1-2-8-3-5(6)4-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLWJSOFHBYFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660552
Record name 4-Fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoropyridine-3-carbaldehyde

CAS RN

884495-32-3
Record name 4-Fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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